(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436015
InChI: InChI=1S/C11H8ClFO2/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
SMILES: C1=CC(=C(C=C1C(C2=COC=C2)O)F)Cl
Molecular Formula: C11H8ClFO2
Molecular Weight: 226.63 g/mol

(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol

CAS No.:

Cat. No.: VC13436015

Molecular Formula: C11H8ClFO2

Molecular Weight: 226.63 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol -

Specification

Molecular Formula C11H8ClFO2
Molecular Weight 226.63 g/mol
IUPAC Name (4-chloro-3-fluorophenyl)-(furan-3-yl)methanol
Standard InChI InChI=1S/C11H8ClFO2/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
Standard InChI Key NCKIVTVRVAGTED-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(C2=COC=C2)O)F)Cl
Canonical SMILES C1=CC(=C(C=C1C(C2=COC=C2)O)F)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (4-chloro-3-fluorophenyl)-(furan-3-yl)methanol, reflects its bifunctional design:

  • Aromatic Core: A 4-chloro-3-fluorophenyl group, where chlorine and fluorine substituents induce electronic polarization.

  • Heterocyclic Component: A furan-3-yl ring, contributing π-electron density and hydrogen-bonding capacity.

  • Hydroxyl Group: A methanol bridge (-CH₂OH) connecting the two aromatic systems .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₈ClFO₂
Molecular Weight226.63 g/mol
InChIInChI=1S/C₁₁H₈ClFO₂/c...
SMILESC1=CC(=C(C=C1F)Cl)C(C2=COC=C2)O
X-ray Diffraction DataDihedral angle: 70.25° (furan vs. phenyl)

The crystal structure reveals a non-planar conformation, with the furan and phenyl rings oriented at 70.25° . This steric arrangement facilitates intermolecular hydrogen bonding (O–H···O, 1.99 Å), enhancing crystalline stability .

Synthesis and Reaction Pathways

While no explicit synthesis protocols for this compound are publicly documented, analogous methodologies for structurally related molecules provide insights:

General Strategies

  • Grignard Addition: Aryl magnesium halides react with furan-3-carbaldehyde derivatives, followed by quenching to yield secondary alcohols .

  • Reductive Amination: Ketone intermediates (e.g., (4-chloro-3-fluorophenyl)(furan-3-yl)methanone) are reduced using NaBH₄ or LiAlH₄.

  • Cross-Coupling: Suzuki-Miyaura coupling between halogenated furans and boronic acid-functionalized phenyl groups .

Table 2: Synthetic Comparison of Analogues

CompoundMethodYield (%)Reference
(3-Chloro-4-fluorophenyl)(furan-2-yl)methanoneFriedel-Crafts acylation72
1-(2-Chloro-4-fluorophenyl)-2-(furan-3-yl)ethanolGrignard addition68

Critical parameters include temperature control (0–60°C), anhydrous solvents (THF, DCM), and catalytic bases (e.g., K₂CO₃) . Purification typically involves column chromatography or recrystallization from ethyl acetate/hexane.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<1 mg/mL at 25°C) .

  • Thermal Stability: Decomposes above 200°C, as evidenced by TGA analysis of similar furan-phenol hybrids .

  • Hydrogen Bonding: The hydroxyl group participates in intramolecular (O–H···O) and intermolecular interactions, affecting crystallinity .

Spectroscopic Data

  • IR: Broad O–H stretch at 3200–3400 cm⁻¹; C–F and C–Cl vibrations at 1100–1250 cm⁻¹.

  • NMR (¹H): Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm); furan protons at δ 6.2–7.1 ppm .

CompoundActivity (IC₅₀/MIC)TargetReference
3-[(4-Methoxyphenyl)amino]propanehydrazideIC₅₀: 29.7 µM (HeLa)Topoisomerase II
4-Chloro-3-fluorophenyl-quinoloneMIC: 4 µg/mL (S. aureus)DNA gyrase

Applications in Organic Synthesis

The compound serves as a versatile intermediate:

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions to generate biaryl systems .

  • Protecting Groups: The hydroxyl group can be selectively acetylated or silylated.

  • Ligand Design: Chelates transition metals (e.g., Pd, Cu) for catalytic applications .

Future Perspectives

  • Biological Screening: Prioritize in vitro assays for antimicrobial, anticancer, and antiviral activity.

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Computational Modeling: QSAR studies to predict ADME properties and toxicity .

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